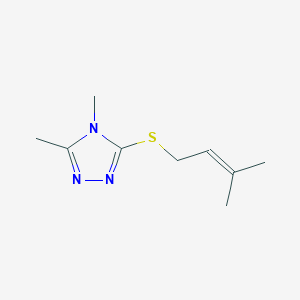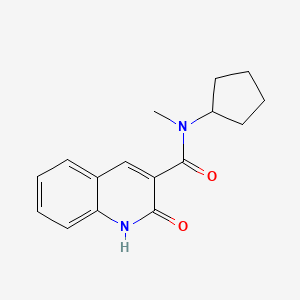
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DMTB is a synthetic molecule that belongs to the pyrazole class of compounds and has a molecular weight of 267.34 g/mol.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in various cellular processes. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the activity of carbonic anhydrase IX, which is involved in the regulation of pH homeostasis and cell survival. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide inhibits the production of pro-inflammatory cytokines by blocking the activation of transcription factors such as nuclear factor-kappa B.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide induces apoptosis, inhibits cell proliferation, and reduces the invasiveness of cancer cells. In inflammatory cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide reduces the production of reactive oxygen species and inhibits the activation of inflammatory pathways. In neuronal cells, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide protects against oxidative stress and reduces the production of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a therapeutic agent for the treatment of various types of cancer.
2. Studying the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in various cellular processes to identify new targets for drug development.
3. Developing new synthetic methods for the production of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide to improve its yield and purity.
4. Investigating the potential use of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide as a diagnostic tool for cancer imaging.
5. Studying the pharmacokinetics and pharmacodynamics of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in vivo to determine its efficacy and safety in animal models.
Conclusion:
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, and has potential use as a therapeutic agent for the treatment of several diseases. Further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide and to develop new applications for this promising compound.
Synthesemethoden
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized using a simple and efficient method that involves the reaction of 3,5-dimethylbenzoic acid with 1,3,5-trimethylpyrazole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as N,N-dimethylformamide to yield the final compound, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to possess anti-cancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer cells. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its high affinity for carbonic anhydrase IX.
In pharmacology, 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-10(2)8-13(7-9)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRZCUXPUOPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)


![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)



![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)